N~3~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .
Preparation Methods
The synthesis of N3-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts.
Substitution: Substitution reactions often involve the use of halides and bases to introduce different functional groups.
Common reagents used in these reactions include bromine, hydrogen gas, and various halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~3~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethyl-1H-pyrazole
- 1,3,5-Triphenyl-2-pyrazoline
N~3~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific structural features and the presence of both cyclopentylamino and sulfonyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O4S/c1-4-28-14-18(20(26-28)22(31)24-17-9-5-6-10-17)25-21(30)16-8-7-11-29(13-16)34(32,33)19-12-23-27(3)15(19)2/h12,14,16-17H,4-11,13H2,1-3H3,(H,24,31)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLLHRNXIFXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=C(N(N=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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